Head-to-Head Inhibitory Potency (IC50) Comparison: SP-10 vs. Overlapping SARS-CoV S Protein-Derived Peptides
SP-10 (STSQKSIVAYTM) demonstrates superior inhibitory potency against the SARS-CoV S protein-ACE2 interaction compared to its most closely related overlapping analogs. In a direct head-to-head comparison using an in vitro biochemical assay measuring the inhibition of S protein-ACE2 binding, SP-10 achieved an IC50 of 1.88 ± 0.52 nM [1]. Its immediate C-terminal extension analog, SP-10-4 (KSIVAYTMSLGA), which shares an 8-residue overlap, exhibited a 10% higher IC50 of 2.07 ± 1.01 nM [1]. More critically, the N-terminal overlapping analog SP-10-3 (SLLRSTSQKSIV) and the upstream peptide SP-10-2 (YHTVSLLRSTSQ) showed significantly weaker potencies of 5.47 ± 0.41 nM and 6.21 ± 2.13 nM, respectively [1]. This establishes SP-10 as the most potent inhibitor within this contiguous region of the S protein.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.88 ± 0.52 nM |
| Comparator Or Baseline | SP-10-4 (KSIVAYTMSLGA): IC50 = 2.07 ± 1.01 nM; SP-10-3 (SLLRSTSQKSIV): IC50 = 5.47 ± 0.41 nM; SP-10-2 (YHTVSLLRSTSQ): IC50 = 6.21 ± 2.13 nM |
| Quantified Difference | SP-10 is 1.1-fold more potent than SP-10-4, 2.9-fold more potent than SP-10-3, and 3.3-fold more potent than SP-10-2. |
| Conditions | In vitro biochemical assay measuring the quantity of peptide required to inhibit the interaction between SARS-CoV S protein and ACE2 by 50%. Values are mean ± standard error from four independent assays. |
Why This Matters
This data provides the quantitative justification for selecting SP-10 over closely related analogs to ensure maximal experimental sensitivity and robust signal-to-noise ratios in S protein-ACE2 inhibition studies.
- [1] Ho TY, Wu SL, Chen JC, Wei YC, Cheng SE, Chang YH, Liu HJ, Hsiang CY. Design and biological activities of novel inhibitory peptides for SARS-CoV spike protein and angiotensin-converting enzyme 2 interaction. Antiviral Res. 2006 Feb;69(2):70-6. View Source
